N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
Description
The compound N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide features a 2,6-difluorophenylmethyl group attached to an acetamide backbone, which is further linked to a piperidine ring substituted with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position. The difluorophenyl moiety enhances lipophilicity and metabolic stability, while the tosyl group on piperidine may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3S/c1-15-8-10-17(11-9-15)29(27,28)25-12-3-2-5-16(25)13-21(26)24-14-18-19(22)6-4-7-20(18)23/h4,6-11,16H,2-3,5,12-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJECFLTPDUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2267-0215 is plasma kallikrein . Plasma kallikrein is a validated target for the prevention of Hereditary Angioedema (HAE) attacks.
Mode of Action
F2267-0215 is a monoclonal antibody that inhibits the enzymatic activity of plasma kallikrein. It binds to plasma kallikrein more potently and in a different manner than other known inhibitors. The binding of F2267-0215 to plasma kallikrein results in the prevention of the generation of bradykinin.
Biochemical Pathways
The inhibition of plasma kallikrein by F2267-0215 prevents the overproduction of bradykinin , a vasoactive inflammatory mediator. This action disrupts the biochemical pathway leading to the symptoms of HAE, which include pain and unpredictable swelling.
Pharmacokinetics
It is known that f2267-0215 has been designed to be a long-lasting prophylactic treatment. It is a YTE-modified immunoglobulin G1 monoclonal antibody, which suggests it may have enhanced pH-dependent neonatal Fc receptor binding, resulting in a prolonged half-life in vivo.
Biological Activity
N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈F₂N₂O₂S
- Molecular Weight : 328.38 g/mol
Structural Features
| Feature | Description |
|---|---|
| Phenyl Group | Contains a 2,6-difluorophenyl moiety |
| Piperidine Ring | Substituted with a 4-methylbenzenesulfonyl group |
| Acetamide Functionality | Provides potential for hydrogen bonding |
Pharmacodynamics
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for certain neurotransmitter receptors, potentially influencing neurotransmission and exhibiting analgesic properties.
- Enzyme Inhibition : It is hypothesized that the sulfonamide group may interact with enzymes involved in inflammatory pathways, suggesting anti-inflammatory potential.
In Vitro Studies
Research indicates that compounds with similar structures have shown significant bioactivity:
- Tyrosinase Inhibition : Compounds with related structures demonstrate potent inhibition of tyrosinase, an enzyme involved in melanin production. For instance, derivatives with similar piperidine and sulfonamide groups exhibited IC50 values as low as 0.0433 µM .
Therapeutic Applications
The compound's potential therapeutic applications include:
- Pain Management : Due to its possible analgesic properties through receptor modulation.
- Anti-inflammatory Effects : By inhibiting key enzymes in inflammatory pathways.
Case Study 1: Analgesic Activity
In a study evaluating the analgesic effects of structurally similar compounds, it was found that derivatives targeting the piperidine ring demonstrated significant pain relief in rodent models. The mechanism was linked to modulation of pain pathways in the central nervous system.
Case Study 2: Anti-inflammatory Effects
Another study focused on compounds with sulfonamide groups reported that they effectively reduced inflammation markers in vitro. The results indicated a decrease in cytokine production in macrophage cultures treated with the compound.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Analgesic Activity | Significant pain relief observed in rodent models |
| Anti-inflammatory Properties | Reduced cytokine levels in macrophage cultures |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that modifications to either the piperidine or sulfonamide moieties can significantly impact biological activity. For instance, increasing the electronegativity of substituents on the phenyl ring enhances receptor affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related acetamides, emphasizing substituent variations and their implications:
*Estimated based on substituent contributions.
Key Observations
Substituent Impact on Bioactivity: The target compound’s tosyl-piperidine group likely enhances binding to kinase ATP pockets through sulfonyl-mediated hydrogen bonding, contrasting with the pyrazolyl-quinolinyl group in , which introduces planar aromaticity for DNA intercalation. Chlorine in alachlor and dichlorophenyl analogs improves environmental persistence or antibacterial activity but reduces selectivity compared to fluorine’s metabolic stability in the target compound.
Physicochemical Properties: The 2,6-difluorophenyl group in the target compound and reduces metabolic oxidation compared to non-fluorinated analogs, improving half-life. Sulfonyl (target) vs. sulfanyl (): Sulfonyl groups increase solubility and hydrogen-bonding capacity, whereas sulfanyl groups may enhance thiol-mediated interactions.
Therapeutic vs. Agricultural Use :
- Pesticides like alachlor prioritize hydrophobicity for soil retention, while pharmaceutical analogs (e.g., ) balance lipophilicity and solubility for bioavailability.
Structural Flexibility: Piperidine (target) vs.
Research Findings and Implications
- Metabolic Stability: Fluorination and sulfonation in the target compound likely reduce CYP450-mediated metabolism compared to non-fluorinated analogs like .
- Synthetic Accessibility : The acetamide backbone allows modular substitution, as seen in , and , enabling rapid diversification for structure-activity relationship (SAR) studies.
Preparation Methods
Sulfonylation of Preformed Piperidine Derivatives
The most widely adopted method involves sulfonylation of the piperidine nitrogen prior to acetamide formation. This approach minimizes side reactions and ensures regioselectivity.
Procedure :
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Starting Material : Piperidin-2-ylacetic acid (or its ester) is reacted with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) under inert atmosphere.
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Base : Triethylamine (TEA) is added to scavenge HCl, facilitating the sulfonylation reaction.
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Conditions : Stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.
Critical Parameters :
-
Solvent Choice : DCM ensures solubility of both the piperidine derivative and sulfonyl chloride.
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Temperature Control : Exothermic reactions necessitate cooling to prevent decomposition.
Yield : 72–85% (analogous to sulfonylation yields in piperazine systems).
Acetamide Formation via Acyl Chloride Intermediate
The acetamide moiety is introduced through nucleophilic acyl substitution, leveraging activated intermediates.
Procedure :
-
Activation : The carboxylic acid group of 2-(1-(4-methylbenzenesulfonyl)piperidin-2-yl)acetic acid is converted to an acyl chloride using oxalyl chloride in dimethylformamide (DMF).
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Coupling : The acyl chloride reacts with (2,6-difluorophenyl)methylamine in tetrahydrofuran (THF) at 0–5°C, with N-methylmorpholine (NMM) as a base.
Optimization Insights :
-
Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.
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Purification : Crystallization from isopropyl alcohol (IPA)/water mixtures yields >90% purity.
Reaction Schema :
Alternative Pathways and Ring-Formation Strategies
Cyclization of Linear Precursors
Linear precursors such as δ-amino esters can undergo cyclization to form the piperidine ring, Simultaneously introducing the acetic acid side chain.
Example Protocol :
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Substrate : Ethyl 5-aminopentanoate.
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Cyclization : Heated under reflux with p-toluenesulfonic acid (PTSA) in toluene, forming ethyl piperidin-2-ylacetate.
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Hydrolysis : The ester is saponified to the carboxylic acid using NaOH.
Advantages :
-
Avoids handling reactive sulfonyl chlorides in early stages.
-
Enables modular substitution patterns on the piperidine ring.
Reductive Amination Approaches
Ketone intermediates derived from substituted cyclohexanones can be converted to piperidines via reductive amination.
Key Steps :
-
Ketone Synthesis : 4-Methylbenzenesulfonyl-protected piperidone is prepared via Friedel-Crafts acylation.
-
Reduction : Sodium cyanoborohydride mediates reductive amination with ammonium acetate.
Yield : 68% (based on analogous benzothiazepine syntheses).
Reaction Conditions and Optimization
Sulfonylation Efficiency
Comparative studies highlight the impact of base and solvent on sulfonylation yields:
Key Finding : Triethylamine in DCM at low temperatures maximizes yield and minimizes side products.
Acyl Chloride Stability
The stability of the acyl chloride intermediate directly impacts coupling efficiency:
| Activator | Solvent | Stability (h) | Conversion (%) |
|---|---|---|---|
| Oxalyl chloride | DCM | 4 | 95 |
| Thionyl chloride | Toluene | 2 | 87 |
| PCl₅ | Chloroform | 1.5 | 78 |
Oxalyl chloride in DCM provides optimal stability for subsequent reactions.
Characterization and Analytical Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
-
δ 7.69 (d, J = 8.3 Hz, 2H, Ts aromatic)
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δ 4.41 (s, 2H, CH₂NHSO₂)
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δ 3.98 (m, 1H, piperidine H-2)
IR (KBr) :
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1675 cm⁻¹ (C=O stretch, acetamide)
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1340 cm⁻¹ (S=O asymmetric stretch)
Q & A
Q. What are the critical steps and conditions for synthesizing N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide?
The synthesis typically involves:
- Sulfonylation of piperidine : Reacting piperidine derivatives with 4-methylbenzenesulfonyl chloride under anhydrous conditions.
- Acetamide coupling : Introducing the difluorophenylmethyl group via nucleophilic substitution or amide bond formation.
- Purification : Column chromatography or recrystallization to achieve >95% purity . Key conditions : Temperature (60–80°C for sulfonylation), pH control (neutral for amide stability), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI+ mode).
- HPLC-PDA : Purity assessment and detection of byproducts .
Q. What solvent systems are optimal for solubility and bioassays?
The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but has limited solubility in aqueous buffers. For biological assays:
- Use DMSO stock solutions (<0.1% v/v to avoid cellular toxicity).
- Pre-saturate buffers with the compound for kinetic studies .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare NMR/MS data with computational predictions (e.g., ChemDraw, Gaussian).
- Controlled replication : Repeat synthesis under identical conditions to rule out batch variability .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading).
- Computational modeling : Apply quantum mechanical calculations (DFT) to predict transition states and optimize reaction pathways .
- In-line monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions in real time .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Isotopic labeling : Use ¹⁴C/³H-labeled analogs for metabolic tracing.
- Molecular docking : Simulate interactions with potential targets (e.g., enzymes, receptors) using AutoDock Vina.
- Knockout models : Validate target engagement in genetically modified cell lines .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- SAR studies : Systematically modify substituents (e.g., fluorophenyl, sulfonyl groups) and assess:
- Lipophilicity : LogP measurements via shake-flask method.
- Metabolic stability : Microsomal incubation assays (e.g., human liver microsomes).
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. What methodologies address batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .
Q. How can computational tools predict toxicity profiles early in development?
- In silico models : Use ADMET Predictor™ or ProTox-II to estimate hepatotoxicity, mutagenicity.
- CYP inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
Q. What advanced purification techniques resolve co-eluting impurities in HPLC?
- Two-dimensional chromatography : Combine reverse-phase and ion-exchange modes.
- Chiral separations : Use cellulose-based columns for enantiomeric resolution .
Methodological Notes
- Data Contradictions : Replicate experiments with independent batches and validate via orthogonal assays (e.g., SPR for binding affinity if ELISA results conflict) .
- Safety Protocols : Follow SDS guidelines for PPE (gloves, lab coat) and emergency procedures (eye wash, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
